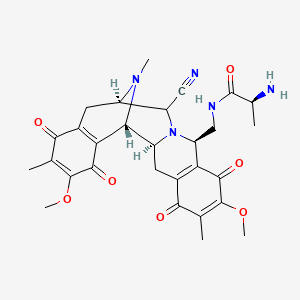

Saframycin Y3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Saframycin Y3, also known as this compound, is a useful research compound. Its molecular formula is C29H33N5O7 and its molecular weight is 563.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Properties

Saframycin Y3 exhibits significant antiproliferative activity against various tumor cell lines. Its mechanism involves the formation of an electrophilic iminium ion that interacts with DNA, leading to alkylation of guanine residues. This action is similar to that of other potent anticancer agents like Ecteinascidin 743, which is currently under clinical trials for cancer treatment . Studies have shown that this compound can inhibit the growth of cancer cells at low concentrations, making it a candidate for further development in cancer therapies .

Antimalarial Activity

Recent research has identified this compound as a promising candidate for antimalarial drug development. In vitro studies demonstrated that this compound exhibited strong binding affinity to lysyl-tRNA synthetase (PfKRS1), an essential enzyme in Plasmodium falciparum, the malaria-causing parasite. The compound showed a binding energy score of -6.2, indicating its potential efficacy as an antimalarial agent . This discovery highlights the versatility of this compound beyond oncology.

Biosynthetic Pathways

Biosynthesis and Derivation

The biosynthetic pathway of this compound involves complex enzymatic processes that have been characterized in various microbial strains. Research indicates that this compound can be produced through the enzymatic conversion of saframycin A by specific biosynthetic enzymes . The gene clusters responsible for the biosynthesis of saframycin derivatives have been cloned and studied, revealing insights into their production mechanisms. For instance, heterologous expression in Pseudomonas fluorescens has been employed to produce this compound by engineering its biosynthetic pathway .

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of this compound on human breast adenocarcinoma cell lines. The results indicated dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 0.1 µM. This suggests that this compound could be developed into a therapeutic agent for breast cancer treatment .

Case Study 2: Antimalarial Potential

In another investigation focusing on antimalarial properties, this compound was tested alongside other compounds derived from actinomycetes. The results indicated that this compound not only demonstrated high binding affinity but also showed effective inhibition of parasite growth in vitro, supporting its candidacy for further exploration as an antimalarial drug .

Comparative Data Table

| Application | Activity | Binding Affinity (kcal/mol) | Cell Lines Tested |

|---|---|---|---|

| Anticancer | Antiproliferative | N/A | Human breast adenocarcinoma |

| Antimalarial | Inhibition of Plasmodium falciparum | -6.2 | N/A |

Propriétés

Numéro CAS |

98205-62-0 |

|---|---|

Formule moléculaire |

C29H33N5O7 |

Poids moléculaire |

563.6 g/mol |

Nom IUPAC |

(2S)-2-amino-N-[[(1S,2S,10R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]propanamide |

InChI |

InChI=1S/C29H33N5O7/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(33(22)4)18(9-30)34(17)19(10-32-29(39)13(3)31)20(14)25(37)27(11)40-5/h13,16-19,22H,7-8,10,31H2,1-6H3,(H,32,39)/t13-,16+,17-,18?,19-,22+/m0/s1 |

Clé InChI |

KLKJKXQSKPPFSJ-XFPFBUNZSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)N)C#N)C(=O)C(=C(C5=O)OC)C)OC |

SMILES isomérique |

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)C(N3[C@H]2CNC(=O)[C@H](C)N)C#N)C(=O)C(=C(C5=O)OC)C)OC |

SMILES canonique |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)N)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Synonymes |

saframycin Y3 saframycin-Y3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.